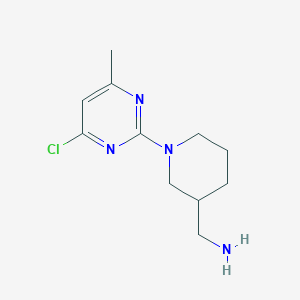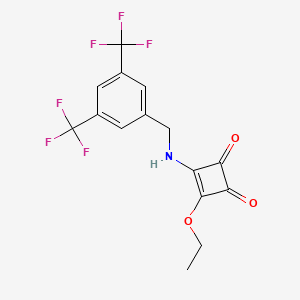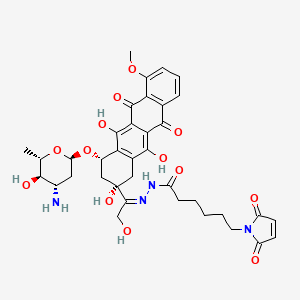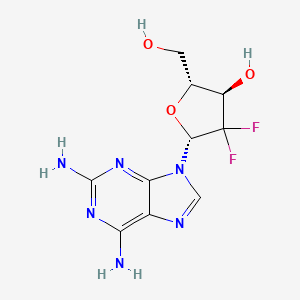
2-(Thiazol-2-yl)-1H-imidazole-5-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Thiazol-2-yl)-1H-imidazole-5-carbaldehyde is a heterocyclic compound that features both thiazole and imidazole rings. These rings are known for their significant roles in medicinal chemistry due to their biological activities and ability to form stable structures. The compound’s unique structure makes it a valuable subject for various scientific studies and applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Thiazol-2-yl)-1H-imidazole-5-carbaldehyde typically involves the condensation of thiazole derivatives with imidazole-5-carbaldehyde. One common method includes the use of thiazole-2-carboxylic acid, which is first converted to its corresponding acid chloride using reagents like thionyl chloride. This intermediate then reacts with imidazole-5-carbaldehyde under basic conditions to yield the desired compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions and optimize the production process.
化学反应分析
Types of Reactions: 2-(Thiazol-2-yl)-1H-imidazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The thiazole and imidazole rings can undergo electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products:
Oxidation: 2-(Thiazol-2-yl)-1H-imidazole-5-carboxylic acid.
Reduction: 2-(Thiazol-2-yl)-1H-imidazole-5-methanol.
Substitution: Various halogenated derivatives depending on the substituent introduced.
科学研究应用
Chemistry: In chemistry, 2-(Thiazol-2-yl)-1H-imidazole-5-carbaldehyde is used as a building block for synthesizing more complex molecules
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine: In medicinal chemistry, derivatives of this compound are explored for their therapeutic potential. The presence of both thiazole and imidazole rings is known to enhance the biological activity of the molecules, making them effective against various diseases.
Industry: Industrially, the compound is used in the synthesis of dyes, agrochemicals, and pharmaceuticals. Its stability and reactivity make it a valuable intermediate in the production of various commercial products.
作用机制
The mechanism of action of 2-(Thiazol-2-yl)-1H-imidazole-5-carbaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with the binding sites. These interactions can lead to changes in cellular pathways, resulting in the desired biological effects.
相似化合物的比较
- 2-(Thiazol-2-yl)-1H-imidazole-4-carbaldehyde
- 2-(Thiazol-2-yl)-1H-imidazole-5-carboxylic acid
- 2-(Thiazol-2-yl)-1H-imidazole-5-methanol
Comparison: Compared to its analogs, 2-(Thiazol-2-yl)-1H-imidazole-5-carbaldehyde is unique due to the position of the aldehyde group, which significantly influences its reactivity and biological activity. The presence of the aldehyde group at the 5-position of the imidazole ring allows for specific interactions with biological targets, making it a more potent compound in certain applications.
属性
分子式 |
C7H5N3OS |
|---|---|
分子量 |
179.20 g/mol |
IUPAC 名称 |
2-(1,3-thiazol-2-yl)-1H-imidazole-5-carbaldehyde |
InChI |
InChI=1S/C7H5N3OS/c11-4-5-3-9-6(10-5)7-8-1-2-12-7/h1-4H,(H,9,10) |
InChI 键 |
MRXCTAVNDNVTMW-UHFFFAOYSA-N |
规范 SMILES |
C1=CSC(=N1)C2=NC=C(N2)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-Butyl 2-cyclopentyl-4-hydroxy-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B12829354.png)








![tetrasodium;[(2S,3R,4S)-2,3,4-trihydroxy-5-oxo-6-phosphonatooxyhexyl] phosphate](/img/structure/B12829399.png)
![3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazin-6-amine](/img/structure/B12829412.png)
![4-Chloro-6-fluoro-1,3-dihydro-2H-benzo[d]imidazole-2-thione](/img/structure/B12829413.png)

![Methyl 1,3,8-trimethyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B12829422.png)
